

L-Methionine- $^{13}\text{C},\text{d}_3$: A Technical Guide for Researchers

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Compound of Interest

Compound Name: L-Methionine- $^{13}\text{C},\text{d}_3$

Cat. No.: B3330726

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Methionine- $^{13}\text{C},\text{d}_3$, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details its chemical structure, and physical properties, and explores its utility in metabolic pathway analysis and as an internal standard for quantitative mass spectrometry.

Core Properties and Specifications

L-Methionine- $^{13}\text{C},\text{d}_3$ is a synthetically modified version of the essential amino acid L-methionine, where the methyl carbon is replaced with a carbon-13 (^{13}C) isotope, and the three hydrogen atoms of the methyl group are substituted with deuterium (d_3). This labeling strategy provides a distinct mass shift, making it an invaluable tool for tracer studies and quantitative analysis.

Property	Value
CAS Number	73488-65-0
Molecular Formula	C ₄ ¹³ CH ₈ D ₃ NO ₂ S
Molecular Weight	153.22 g/mol
Isotopic Enrichment	Carbon-13: ≥99 atom %; Deuterium: ≥98 atom %
Appearance	White to off-white powder
Melting Point	281 °C (decomposes)
Solubility	Soluble in water

Applications in Research and Development

The unique isotopic signature of L-Methionine-¹³C,_{d3} allows it to be distinguished from its naturally occurring counterpart, enabling precise tracking and quantification in complex biological systems.

1. Metabolic Pathway Analysis:

L-Methionine-¹³C,_{d3} serves as a powerful tracer to investigate the intricate pathways of methionine metabolism, including the interconnected transmethylation and transsulfuration pathways. By introducing the labeled methionine into a biological system, researchers can follow the incorporation of the ¹³C and deuterium labels into downstream metabolites. This approach provides critical insights into:

- S-adenosylmethionine (SAM) cycle: Tracking the transfer of the labeled methyl group in methylation reactions.
- Transsulfuration pathway: Following the carbon skeleton of methionine as it is converted to other sulfur-containing amino acids like cysteine.
- Protein synthesis and degradation: Measuring the rates of muscle protein synthesis and breakdown by monitoring the incorporation and release of labeled methionine and its metabolites from proteins.^[1]

2. Quantitative Mass Spectrometry (Internal Standard):

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), L-Methionine- $^{13}\text{C},\text{d}_3$ is widely used as an internal standard for the accurate quantification of endogenous L-methionine in various biological matrices such as plasma, serum, and tissue extracts. The principle of this stable isotope dilution assay relies on adding a known amount of the labeled standard to the sample. Since the internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. By measuring the ratio of the signal from the endogenous methionine to the labeled internal standard, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.

Experimental Protocols

Quantification of L-Methionine in Human Plasma using LC-MS/MS with L-Methionine- $^{13}\text{C},\text{d}_3$ as an Internal Standard

This protocol provides a general framework for the quantitative analysis of L-methionine in human plasma. Optimization of specific parameters may be required depending on the instrumentation and specific experimental goals.

1. Materials and Reagents:

- L-Methionine (analyte standard)
- L-Methionine- $^{13}\text{C},\text{d}_3$ (internal standard)
- Human plasma (K_2EDTA as anticoagulant)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

- Trichloroacetic acid (TCA) or other protein precipitation agent

- Microcentrifuge tubes

- Autosampler vials

2. Standard and Internal Standard Preparation:

- Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-methionine and L-Methionine- $^{13}\text{C}_5$ in a suitable solvent (e.g., 0.1 M HCl or water with 0.1% formic acid).
- Working Standard Solutions: Prepare a series of working standard solutions of L-methionine by serial dilution of the primary stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 $\mu\text{g/mL}$).
- Internal Standard Working Solution: Prepare a working solution of L-Methionine- $^{13}\text{C}_5$ at a fixed concentration (e.g., 10 $\mu\text{g/mL}$).

3. Sample Preparation (Protein Precipitation):

- Thaw frozen plasma samples on ice.
- In a microcentrifuge tube, add 50 μL of plasma.
- Add 10 μL of the internal standard working solution to the plasma and vortex briefly.
- Add 150 μL of ice-cold acetonitrile (or other protein precipitation agent like 10% TCA) to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Illustrative Example):

- Liquid Chromatography (LC):

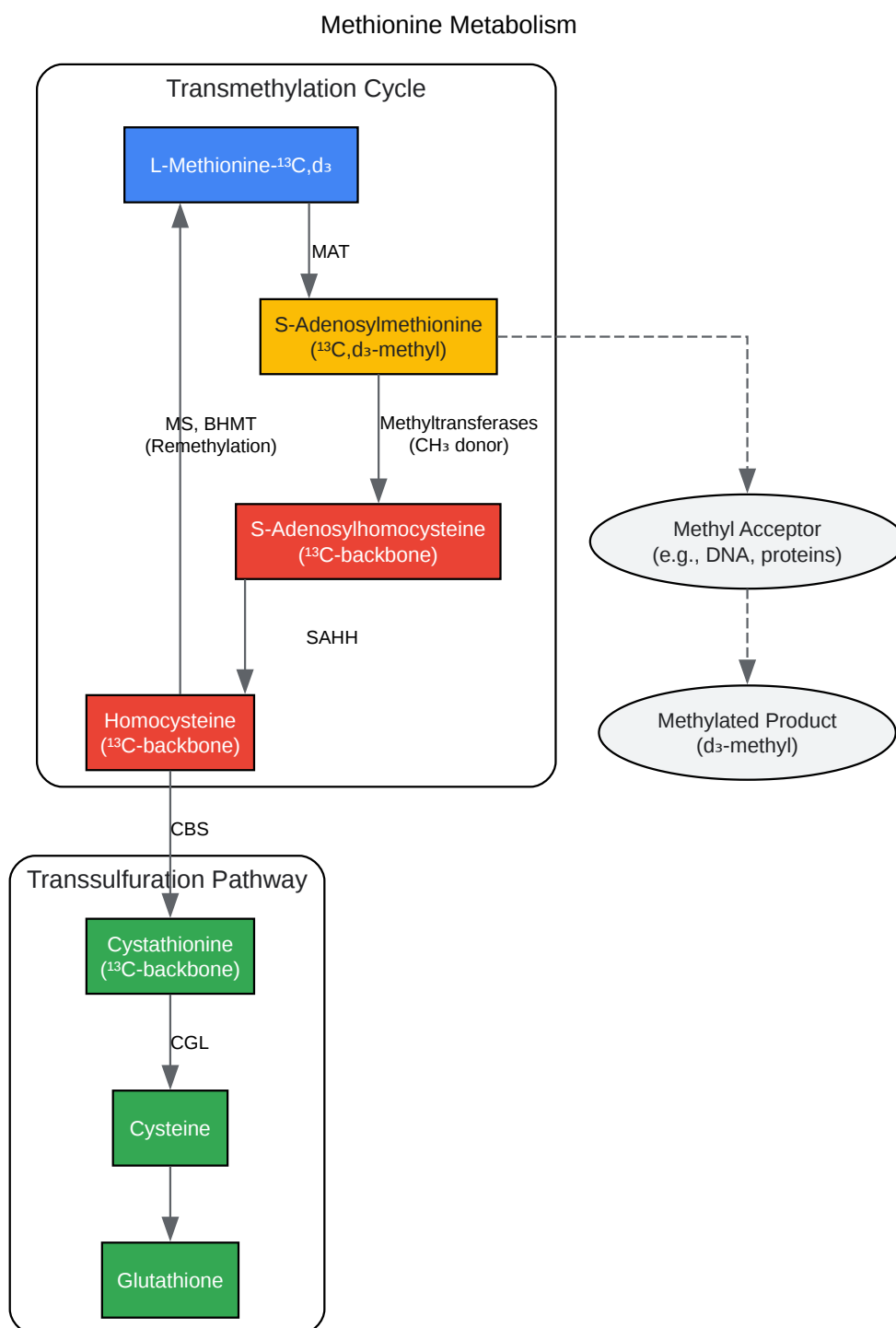
- Column: A suitable reversed-phase or HILIC column for amino acid analysis (e.g., C18, 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A linear gradient from 2% to 98% B over several minutes, followed by a re-equilibration step.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - L-Methionine: Precursor ion (Q1) m/z 150.1 → Product ion (Q3) m/z 104.1
 - L-Methionine-¹³C,_{d3}: Precursor ion (Q1) m/z 154.1 → Product ion (Q3) m/z 108.1
 - Optimize collision energy and other source parameters for maximum signal intensity.

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
- Determine the concentration of L-methionine in the plasma samples by interpolating their peak area ratios from the calibration curve.

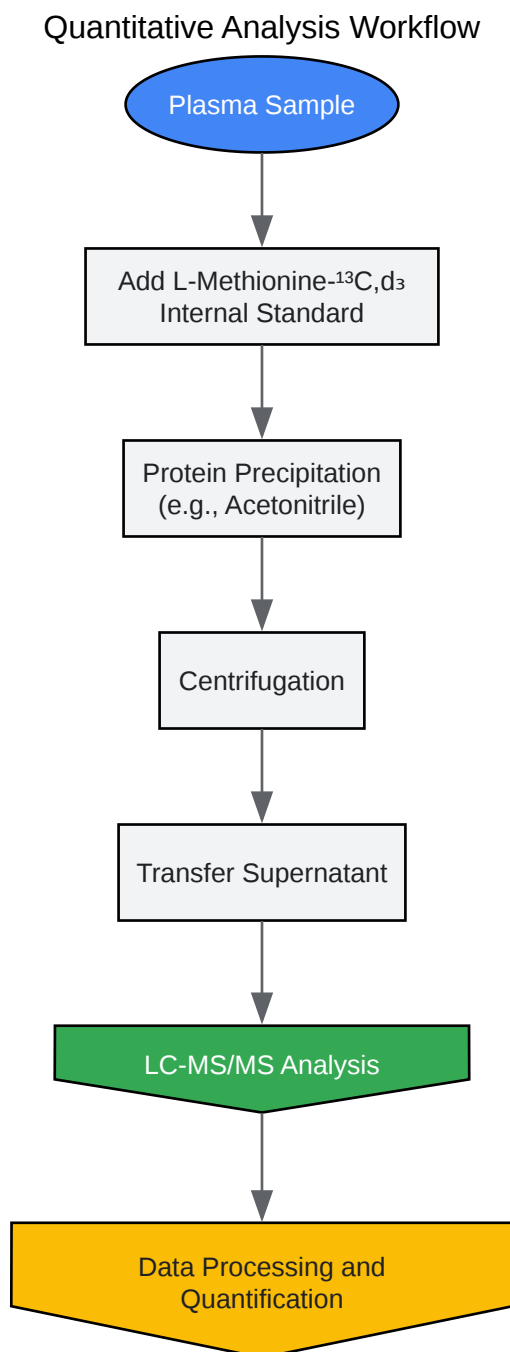
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the central role of L-Methionine in metabolism and a typical experimental workflow for its analysis.



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Caption: Methionine Metabolism Pathways



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Caption: Experimental Workflow for Quantification

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References

- 1. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
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